molecular formula C13H19NO4Si B14726065 1-(m-Methylphenoxy)-silatrane CAS No. 13644-07-0

1-(m-Methylphenoxy)-silatrane

Cat. No.: B14726065
CAS No.: 13644-07-0
M. Wt: 281.38 g/mol
InChI Key: OZMGDSKOCTZDTK-UHFFFAOYSA-N
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Description

1-(m-Methylphenoxy)-silatrane is an organosilicon compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a silatrane core, which is a silicon-containing heterocycle, bonded to a m-methylphenoxy group. The presence of the silatrane structure imparts unique chemical properties, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Methylphenoxy)-silatrane typically involves the reaction of silatrane with m-methylphenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the m-methylphenol, followed by the addition of silatrane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(m-Methylphenoxy)-silatrane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silatrane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

1-(m-Methylphenoxy)-silatrane has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-(m-Methylphenoxy)-silatrane involves its interaction with specific molecular targets and pathways. The silatrane core can interact with various biomolecules, potentially affecting their function. Additionally, the phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(o-Methylphenoxy)-silatrane
  • 1-(p-Methylphenoxy)-silatrane
  • 1-(Phenoxy)-silatrane

Uniqueness

1-(m-Methylphenoxy)-silatrane is unique due to the position of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interactions. Compared to its ortho and para counterparts, the meta position may result in different steric and electronic effects, leading to distinct properties and applications.

Properties

CAS No.

13644-07-0

Molecular Formula

C13H19NO4Si

Molecular Weight

281.38 g/mol

IUPAC Name

1-(3-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C13H19NO4Si/c1-12-3-2-4-13(11-12)18-19-15-8-5-14(6-9-16-19)7-10-17-19/h2-4,11H,5-10H2,1H3

InChI Key

OZMGDSKOCTZDTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)O[Si]23OCCN(CCO2)CCO3

Origin of Product

United States

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